![molecular formula C21H35N3O2 B14236335 N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide CAS No. 414878-36-7](/img/structure/B14236335.png)
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a diethylamino propyl chain, and a trimethylphenyl group attached to an alaninamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Alaninamide Backbone: This can be achieved through the reaction of alanine with an appropriate amine to form the alaninamide.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of the alaninamide with diethylamino propyl chloride in the presence of a base such as sodium hydroxide.
Incorporation of the Trimethylphenyl Group: The final step involves the reaction of the intermediate with 2,4,6-trimethylphenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The diethylamino propyl chain and trimethylphenyl group contribute to its binding affinity and specificity. The acetyl group may play a role in the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- N~2~-Acetyl-N~2~-[3-(dimethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide
- N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-dimethylphenyl)alaninamide
- N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)glycinamide
Uniqueness
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino propyl chain and trimethylphenyl group enhances its binding affinity and specificity, making it a valuable compound for various applications.
特性
CAS番号 |
414878-36-7 |
|---|---|
分子式 |
C21H35N3O2 |
分子量 |
361.5 g/mol |
IUPAC名 |
2-[acetyl-[3-(diethylamino)propyl]amino]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C21H35N3O2/c1-8-23(9-2)11-10-12-24(19(7)25)18(6)21(26)22-20-16(4)13-15(3)14-17(20)5/h13-14,18H,8-12H2,1-7H3,(H,22,26) |
InChIキー |
FZPIMZDJRNFOPS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN(C(C)C(=O)NC1=C(C=C(C=C1C)C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


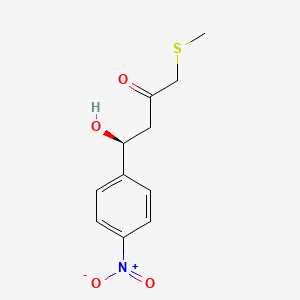
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
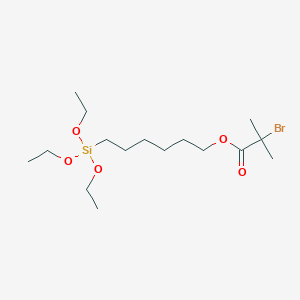
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)


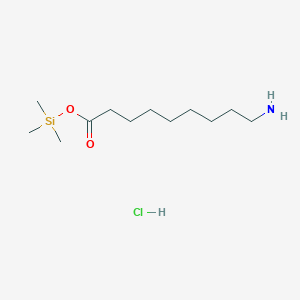
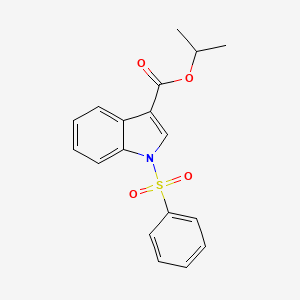
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
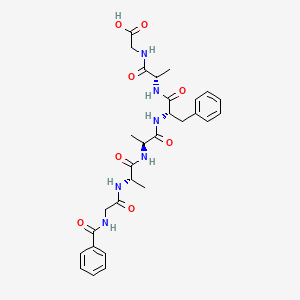
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
